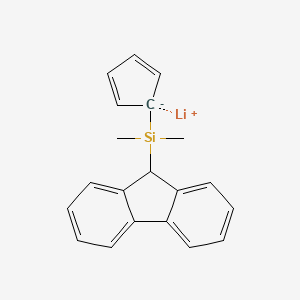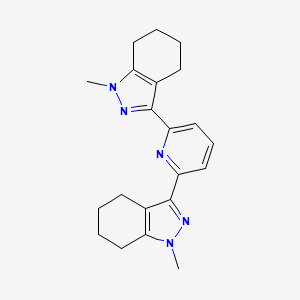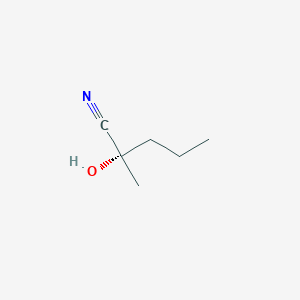
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with two amino groups at the 1 and 4 positions, and an N-(3-methoxyphenyl)-N-methyl- substituent
Méthodes De Préparation
The synthesis of 1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzenediamine with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles. For example, acylation with acetic anhydride can yield N-acyl derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- can be compared with other similar compounds, such as:
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-ethyl-: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
1,4-Benzenediamine, N-(4-methoxyphenyl)-N-methyl-: The position of the methoxy group on the phenyl ring can influence the compound’s properties.
1,4-Benzenediamine, N-(3-chlorophenyl)-N-methyl-: The presence of a chlorine atom can significantly alter the compound’s chemical and biological behavior.
Propriétés
Numéro CAS |
246864-36-8 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-N-(3-methoxyphenyl)-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H16N2O/c1-16(12-8-6-11(15)7-9-12)13-4-3-5-14(10-13)17-2/h3-10H,15H2,1-2H3 |
Clé InChI |
QFGFQZCBBIIQKJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)N)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)

![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)

![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
